3,4-Dimorpholinocyclobut-3-ene-1,2-dione
CAS No.: 54153-95-6
Cat. No.: VC4106491
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54153-95-6 |
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Molecular Formula | C12H16N2O4 |
Molecular Weight | 252.27 g/mol |
IUPAC Name | 3,4-dimorpholin-4-ylcyclobut-3-ene-1,2-dione |
Standard InChI | InChI=1S/C12H16N2O4/c15-11-9(13-1-5-17-6-2-13)10(12(11)16)14-3-7-18-8-4-14/h1-8H2 |
Standard InChI Key | PBNZEUQMHWJDTK-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=C(C(=O)C2=O)N3CCOCC3 |
Canonical SMILES | C1COCCN1C2=C(C(=O)C2=O)N3CCOCC3 |
Introduction
Chemical Identity and Physicochemical Properties
3,4-Dimorpholinocyclobut-3-ene-1,2-dione (CAS: 274117) belongs to the class of 3,4-diaminocyclobut-3-ene-1,2-diones. Its molecular formula is C₁₂H₁₆N₂O₄, with a molar mass of 252.27 g/mol. The compound features a central cyclobutene ring fused with two diketone groups and substituted at the 3- and 4-positions with morpholine moieties. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers both hydrophilicity and conformational rigidity to the molecule .
Table 1: Physicochemical Properties of 3,4-Dimorpholinocyclobut-3-ene-1,2-dione
Property | Value |
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Molecular Formula | C₁₂H₁₆N₂O₄ |
Molecular Weight | 252.27 g/mol |
XLogP3 | ~1.2 (Predicted) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 6 |
Topological Polar Surface Area | 58.7 Ų |
The compound’s low topological polar surface area (TPSA) and moderate lipophilicity (XLogP3 ~1.2) suggest balanced membrane permeability and solubility, aligning with its reported oral bioavailability .
Synthesis and Structural Characterization
The synthesis of 3,4-dimorpholinocyclobut-3-ene-1,2-dione typically begins with squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) as a precursor. Squaric acid undergoes sequential nucleophilic substitutions with morpholine under controlled conditions :
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Step 1: Squaric acid is treated with thionyl chloride to form 3,4-dichlorocyclobut-3-ene-1,2-dione.
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Step 2: Reaction with excess morpholine in anhydrous dichloromethane yields the target compound via displacement of chloride groups.
The reaction is typically conducted at 0–5°C to minimize side products, with yields ranging from 60% to 75% after purification by recrystallization . Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinctive signals for the morpholine protons (δ 3.60–3.75 ppm) and the cyclobutene carbonyl carbons (δ 175–180 ppm in ¹³C NMR) .
Pharmacological Activity and Mechanism of Action
3,4-Dimorpholinocyclobut-3-ene-1,2-dione exhibits potent antagonism against CXCR2 and CXCR1 receptors, which are G-protein-coupled receptors (GPCRs) involved in neutrophil recruitment and inflammation. Key findings include:
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CXCR2 Binding Affinity: Half-maximal inhibitory concentration (IC₅₀) values of <10 nM in competitive binding assays using human recombinant receptors .
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IL-8-Mediated Chemotaxis Inhibition: Reduces neutrophil migration by >90% at 100 nM in vitro .
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Microsomal Stability: Half-life (t₁/₂) of >60 minutes in human liver microsomes, indicating resistance to oxidative metabolism .
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Caco-2 Permeability: Apparent permeability coefficient (Papp) of 12 × 10⁻⁶ cm/s, suggesting favorable intestinal absorption .
These properties underscore its potential as an oral therapeutic for conditions like chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and psoriasis .
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the 3,4-diaminocyclobut-3-ene-1,2-dione scaffold have elucidated critical structural determinants of activity:
Table 2: Impact of Substituents on Pharmacological Profile
Substituent | CXCR2 IC₅₀ (nM) | Oral Bioavailability (%F) |
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Morpholine | 8.2 | 62 |
Piperidine | 14.5 | 45 |
4-Fluorophenyl | 6.7 | 28 |
2-Thienyl | 22.3 | 51 |
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Morpholine vs. Piperidine: Morpholine’s oxygen atom enhances hydrogen bonding with Glu²⁹⁶ of CXCR2, improving binding affinity .
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Aromatic vs. Aliphatic Groups: Bulky aromatic substituents (e.g., 4-fluorophenyl) increase potency but reduce bioavailability due to higher lipophilicity .
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Heterocyclic Variants: Furyl and thienyl derivatives show moderate activity but superior metabolic stability .
These insights guide the design of second-generation analogs with optimized potency and pharmacokinetics.
Preclinical Development and Challenges
Despite promising in vitro data, 3,4-dimorpholinocyclobut-3-ene-1,2-dione faces challenges in preclinical development:
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CYP Inhibition: Moderate inhibition of cytochrome P450 3A4 (IC₅₀ = 4.7 µM), necessitating drug-drug interaction studies .
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Plasma Protein Binding: High binding (>95%) may limit free drug concentrations in vivo .
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Synthetic Scalability: Multi-step synthesis with chromatographic purification complicates large-scale production .
Ongoing efforts focus on prodrug strategies and salt formulations to enhance solubility and reduce off-target effects .
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